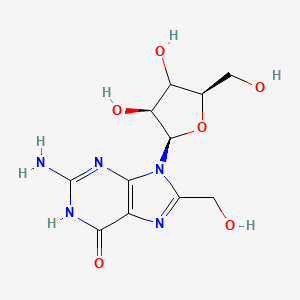

8-Hydroxymethyl guanosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15N5O6 |

|---|---|

Peso molecular |

313.27 g/mol |

Nombre IUPAC |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6?,7+,10-/m1/s1 |

Clave InChI |

PQGSVCVISXGQOL-RBMDGXLWSA-N |

SMILES isomérico |

C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Biological Significance of 8-Hydroxyguanosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on 8-Hydroxyguanosine (B14389), a Key Biomarker of RNA Oxidation and an Endogenous Modulator of the Innate Immune System.

Introduction

8-Hydroxyguanosine (8-OHG) is the oxidized derivative of the purine (B94841) nucleoside guanosine (B1672433). For decades, its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), has been a well-established and widely used biomarker for oxidative DNA damage. However, emerging research has illuminated the distinct and significant biological roles of 8-OHG, primarily as a key indicator of RNA oxidation and as an endogenous ligand for Toll-like receptor 7 (TLR7), positioning it as a critical molecule in the interface between oxidative stress, innate immunity, and various pathological conditions. This technical guide provides a comprehensive overview of the biological significance of 8-hydroxyguanosine, its role in signaling pathways, quantitative data, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Core Biological Significance

Biomarker of RNA Oxidation

Cellular RNA is predominantly single-stranded and lacks the protective histones that shield DNA, making it more susceptible to oxidative damage from reactive oxygen species (ROS). 8-hydroxyguanosine is a primary and stable product of this oxidative damage to RNA. Its levels in biological fluids, such as urine, can serve as a non-invasive biomarker for the extent of systemic RNA oxidation. Elevated levels of urinary 8-OHG have been associated with a range of diseases, including various cancers and neurodegenerative disorders, reflecting the impact of oxidative stress in these conditions.[1][2]

Modulator of the Innate Immune System

Beyond its role as a damage marker, 8-hydroxyguanosine, along with other guanosine analogs, functions as an endogenous ligand for Toll-like receptor 7 (TLR7).[2][3] TLR7 is a pattern recognition receptor of the innate immune system, primarily known for recognizing single-stranded viral RNA. The binding of 8-OHG to TLR7 initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and interferons, thereby activating an innate immune response. This positions 8-OHG as a key signaling molecule that can alert the immune system to oxidative stress-induced tissue damage.

Signaling Pathways

The primary signaling pathway directly involving 8-hydroxyguanosine is the Toll-like receptor 7 (TLR7) pathway.

TLR7 Signaling Pathway Activation by 8-Hydroxyguanosine

The activation of TLR7 by 8-hydroxyguanosine occurs within the endosomes of immune cells, such as dendritic cells and B cells. The binding of 8-OHG, often in synergy with an oligoribonucleotide, to TLR7 triggers the recruitment of the adaptor protein MyD88. This leads to the formation of the Myddosome complex, involving IRAK4 and IRAK1, which in turn activates TRAF6. Activated TRAF6 catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains, which serve as a scaffold for the activation of the TAK1 complex. TAK1 then activates two major downstream pathways:

-

NF-κB Pathway: TAK1 phosphorylates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.

-

MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, leading to the activation of the transcription factor AP-1, which further contributes to the expression of inflammatory genes.

Additionally, a MyD88-dependent, IRAK1-independent pathway leads to the activation of the transcription factor IRF7, which is crucial for the production of type I interferons (IFN-α/β).

Quantitative Data

The concentration of 8-hydroxyguanosine in biological fluids, particularly urine, is a key quantitative measure of systemic RNA oxidation. The following tables summarize representative data from studies investigating urinary 8-OHG levels in different populations.

Table 1: Urinary 8-Hydroxyguanosine Levels in Colorectal Cancer (CRC) Patients and Healthy Controls

| Group | N | Urinary 8-OHG (nmol/mmol creatinine) | Reference |

| Healthy Controls | 76 | 1.33 ± 0.35 | [1] |

| CRC Patients | 65 | 1.91 ± 0.63 | [1] |

Table 2: Pre- and Post-operative Urinary 8-Hydroxyguanosine Levels in Colorectal Cancer (CRC) Patients by Stage

| Group | N | Pre-operative Urinary 8-OHG (ng/ml) | Post-operative Urinary 8-OHG (ng/ml) | Reference |

| Healthy Controls | 128 | - | - | [2][4] |

| CRC Stage 0/I | - | Lower than Stage II/III | - | [2][4] |

| CRC Stage II/III | - | Significantly higher than controls | Similar to controls | [2][4] |

Note: Specific mean and standard deviation values for each stage were not provided in the abstract, but the relative differences were highlighted.

Experimental Protocols

Photochemical Synthesis of 8-Hydroxyguanosine

This protocol is based on the photochemical synthesis of 8-hydroxyguanine (B145757) nucleosides.

Materials:

-

Guanosine

-

Methylene Blue

-

Phosphate (B84403) buffer (pH 7.4)

-

Oxygen

-

Visible light source

-

High-Performance Liquid Chromatography (HPLC) system

-

Gel filtration column

Procedure:

-

Prepare a solution of guanosine in phosphate buffer (pH 7.4).

-

Add Methylene Blue to the solution to act as a photosensitizer.

-

Saturate the solution with oxygen by bubbling O2 gas through it.

-

Expose the solution to a visible light source to initiate the photochemical reaction.

-

Monitor the reaction progress using HPLC.

-

Once the reaction is complete, purify the 8-hydroxyguanosine from the reaction mixture using gel filtration chromatography followed by preparative HPLC.

-

Confirm the identity and purity of the synthesized 8-hydroxyguanosine using mass spectrometry and NMR.[5]

Quantification of Urinary 8-Hydroxyguanosine by UPLC-MS/MS

This protocol is a generalized procedure based on methods for quantifying urinary nucleosides.

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To an aliquot of the urine supernatant, add an internal standard (e.g., isotopically labeled 8-OHG).

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the 8-hydroxyguanosine from the cartridge with a stronger solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.[1][3]

b. UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

UPLC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column suitable for nucleoside analysis.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 8-hydroxyguanosine and the internal standard.

-

Data Analysis: Quantify the concentration of 8-hydroxyguanosine in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 8-hydroxyguanosine standards.[1][6]

-

Conclusion and Future Directions

8-Hydroxyguanosine has emerged as a molecule of significant biological importance, extending beyond its initial recognition as a mere byproduct of RNA oxidation. Its role as a dynamic signaling molecule that activates the innate immune system through TLR7 opens new avenues for understanding the interplay between oxidative stress and inflammation in a multitude of diseases. For researchers and drug development professionals, the quantification of 8-hydroxyguanosine offers a valuable tool for assessing disease status, progression, and the efficacy of therapeutic interventions targeting oxidative stress. Furthermore, the modulation of the 8-OHG/TLR7 signaling axis presents a novel therapeutic target for a range of inflammatory and autoimmune disorders. Future research should focus on further elucidating the downstream consequences of TLR7 activation by 8-OHG in different cell types and disease models, as well as on the development and validation of standardized, high-throughput assays for its routine clinical measurement.

References

- 1. 8-Hydroxyguanosine as a possible RNA oxidative modification marker in urine from colorectal cancer patients: Evaluation by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Association between Oxidative DNA Damage and Risk of Colorectal Cancer: Sensitive Determination of Urinary 8-Hydroxy-2'-deoxyguanosine by UPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urine 8-Hydroxyguanine (8-OHG) in Patients Undergoing Surgery for Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photochemical synthesis of 8-hydroxyguanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study on UHPLC-MS/MS analyses of DNA and RNA oxidative damage metabolites in patients with cervical carcinoma: 8-oxoG in urine as a potential biomarker of cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 8-Hydroxyguanosine

A Note on 8-Hydroxymethyl guanosine: Initial investigations for "this compound" did not yield significant information regarding its discovery, synthesis, or established biological role. This suggests that it is not a widely studied or well-characterized nucleoside derivative. In contrast, the closely related compound, 8-hydroxyguanosine (B14389) (also known as 8-oxoguanosine or 8-oxoG), is a subject of extensive research. This guide will, therefore, focus on the discovery and synthesis of 8-hydroxyguanosine, a pivotal molecule in the study of oxidative stress and its biological consequences.

Introduction to 8-Hydroxyguanosine

8-Hydroxyguanosine is an oxidized derivative of the purine (B94841) nucleoside guanosine. It is a significant biomarker for oxidative stress, reflecting the extent of damage to RNA and DNA by reactive oxygen species (ROS). The formation of its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), within DNA is a common lesion that can lead to mutations and is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Understanding the discovery and synthesis of 8-hydroxyguanosine is crucial for researchers in drug development, toxicology, and molecular medicine.

Discovery of 8-Hydroxyguanosine

The discovery of 8-hydroxyguanine (B145757) (the nucleobase of 8-hydroxyguanosine) dates back to 1983 by a research group at the National Cancer Center Research Institute in Tokyo.[1][2] Their work revealed that this oxidized guanine (B1146940) lesion could be formed in DNA both in vitro and in vivo by agents that generate oxygen radicals.[1] This seminal discovery opened the door to understanding the profound biological implications of oxidative DNA damage. Subsequent research confirmed that 8-hydroxyguanine is a major product of oxidative DNA damage and plays a significant role in mutagenesis and carcinogenesis in mammals, including humans.[1]

Synthesis of 8-Hydroxyguanosine

Several methods have been developed for the synthesis of 8-hydroxyguanosine and its derivatives. These methods are essential for producing standards for analytical studies, for incorporation into oligonucleotides to study DNA repair mechanisms, and for investigating its biological effects. The primary synthetic approaches include photochemical synthesis and methods employing Fenton-type reactions.

Photochemical Synthesis

Photochemical methods provide a relatively clean and specific way to generate 8-hydroxyguanosine. This approach typically involves the photo-sensitized oxidation of guanosine.

Synthesis via Fenton-Type Reactions

Fenton and Fenton-like reactions, which involve the generation of highly reactive hydroxyl radicals from hydrogen peroxide and a metal catalyst (such as iron or copper salts), are also employed to synthesize 8-hydroxyguanosine. These methods mimic the endogenous formation of this oxidized nucleoside.

Data Presentation: Synthesis of 8-Hydroxy-2'-deoxyguanosine

The synthesis of the deoxynucleoside, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is particularly relevant for studies of DNA damage and repair. The following table summarizes quantitative data from a study that optimized its synthesis from 2'-deoxyguanosine (B1662781) using a Cu(II)/H₂O₂/ascorbate system.[1]

| Reaction Components | Yield of 8-OHdG (%) | Reference |

| 3.7 mM dGuo, 10 mM ascorbic acid, 1.2 mM CuSO₄, 5% v/v H₂O₂ | Not specified, used as a baseline | [2] |

| 3.7 mM dGuo, 140 mM ascorbic acid, 1.3 mM CuSO₄, 5% v/v H₂O₂ | 72.0 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine using a Cu(II)/H₂O₂/ascorbate System[1]

This protocol describes an optimized Fenton-type reaction for the synthesis of 8-hydroxy-2'-deoxyguanosine (referred to as 8-oxodGuo in the source).

Materials:

-

2'-deoxyguanosine (dGuo)

-

Ascorbic acid

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Deionized water

Procedure:

-

Prepare a solution of 3.7 mM 2'-deoxyguanosine in deionized water.

-

Add ascorbic acid to a final concentration of 140 mM.

-

Add CuSO₄ to a final concentration of 1.3 mM.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 5% (v/v).

-

Incubate the reaction mixture at 37°C with agitation for 1 hour.

-

Monitor the reaction progress and product formation using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

-

Confirm the identity of the product using mass spectrometry.

Protocol 2: Synthesis of 8-oxoguanosine Phosphoramidite (B1245037) for Oligoribonucleotide Synthesis[3][4]

This protocol outlines the preparation of a protected 8-oxoguanosine phosphoramidite, a key reagent for incorporating this modified nucleoside into RNA strands. The synthesis involves multiple protection steps of the functional groups of 8-oxoguanosine.

Key Steps:

-

Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of the ribose sugar are protected, often with silyl (B83357) ethers (e.g., TBDMS).

-

Protection of the 8-oxoG Base: The O⁶ and N⁷ positions of the 8-oxoguanine base are protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is the diphenylcarbamoyl group.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.

-

Purification: The final phosphoramidite product is purified using column chromatography.

The detailed, multi-step nature of this synthesis requires specialized expertise in nucleoside chemistry. The resulting phosphoramidite can then be used in automated solid-phase RNA synthesis.

Signaling Pathways and Biological Significance

8-Hydroxyguanosine and its deoxy- and triphosphate derivatives are involved in several critical cellular signaling pathways, primarily related to the response to oxidative stress and the maintenance of genomic integrity.

Base Excision Repair of 8-oxoguanine in DNA

The presence of 8-oxoG in DNA is a mutagenic lesion that is primarily repaired by the Base Excision Repair (BER) pathway. This pathway is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1).

Role in Neurodegeneration and Cancer

The accumulation of 8-oxoG in DNA is associated with both neurodegenerative diseases and cancer.[3][4] In neurodegeneration, the repair of 8-oxoG by the MUTYH-mediated pathway can trigger cell death pathways.[3][4] In cancer, the mutagenic potential of unrepaired 8-oxoG can lead to mutations in oncogenes and tumor suppressor genes, contributing to tumorigenesis.[5]

Activation of Small GTPases

Recent studies have shown that the excised 8-oxoG base, in complex with OGG1, can act as a signaling molecule. This complex can activate small GTPases of the Ras family, linking the process of DNA repair to cellular signaling pathways that can influence cell growth, differentiation, and survival.

Conclusion

8-Hydroxyguanosine is a fundamentally important molecule in the study of oxidative stress, DNA damage, and repair. Its discovery has paved the way for a deeper understanding of the molecular mechanisms underlying aging, cancer, and neurodegenerative diseases. The development of reliable synthetic methods for 8-hydroxyguanosine and its derivatives continues to be crucial for advancing research in these fields, enabling the creation of essential tools for diagnostics, and as potential starting points for therapeutic intervention. The ongoing exploration of its role in cellular signaling pathways highlights the intricate connection between DNA repair and the broader network of cellular regulation.

References

- 1. Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine using Cu(II)/H2O2/ascorbate: A new strategy for an improved yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] METHOD OF PREPARATIVE SYNTHESIS OF 8-OXO-2'-DEOXYGUANOSINE FOR LABORATORY USING | Semantic Scholar [semanticscholar.org]

- 4. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical synthesis of 8-hydroxyguanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Hydroxymethylguanosine and its Analogs: A Technical Guide on their Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the role of oxidized guanosine (B1672433) nucleosides in critical cellular processes. While the initial focus of this paper was 8-Hydroxymethylguanosine, a guanosine analog with immunostimulatory properties, the current body of scientific literature extensively details the significance of a closely related molecule, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). Due to the wealth of available data, this guide will primarily focus on 8-OHdG as a key biomarker and mediator of oxidative stress, DNA damage, and repair. 8-Hydroxymethylguanosine will be acknowledged as a related guanosine analog, and the principles and methodologies discussed for 8-OHdG are largely applicable to the broader class of oxidized guanosine derivatives.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is a fundamental process implicated in a vast array of human pathologies, including cancer, neurodegenerative diseases, and aging. One of the most significant consequences of oxidative stress is the damage to cellular macromolecules, with DNA being a primary target. The guanine (B1146940) base in DNA is particularly susceptible to oxidative attack due to its low redox potential, leading to the formation of various lesions. Among these, 8-hydroxy-2'-deoxyguanosine (8-OHdG), and its nucleobase form 8-oxoguanine (8-oxoG), are the most extensively studied and are considered reliable biomarkers of oxidative DNA damage.[1][2][3]

This guide will delve into the cellular processes impacted by the formation of these lesions, their role as clinical and research biomarkers, detailed experimental protocols for their detection and quantification, and the signaling pathways they modulate.

Cellular Processes Involving 8-Hydroxy-2'-deoxyguanosine

Oxidative DNA Damage and Mutagenesis

The formation of 8-OHdG in DNA is a critical event that can lead to genomic instability.[1] Reactive oxygen species, such as the hydroxyl radical (•OH), can attack the C8 position of guanine, leading to the formation of the 8-OHdG adduct.[4] This lesion is highly mutagenic because it can mispair with adenine (B156593) (A) instead of cytosine (C) during DNA replication. If this mispair is not corrected, it results in a G:C to T:A transversion mutation in the subsequent round of replication.[5] Such mutations in critical genes, like tumor suppressor genes and oncogenes, are a driving force in carcinogenesis.[1]

DNA Repair: The Base Excision Repair (BER) Pathway

Cells have evolved a sophisticated defense mechanism to counteract the deleterious effects of 8-OHdG, primarily through the Base Excision Repair (BER) pathway.[5][6] This multi-step process involves a series of enzymes that recognize and remove the damaged base, restoring the original DNA sequence.

The key steps of the 8-OHdG BER pathway are:

-

Recognition and Excision: The process is initiated by the DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1).[6][7] OGG1 recognizes the 8-oxoG lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[5][6]

-

AP Site Incision: The AP site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.[6]

-

dRP Excision and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap by incorporating a cytosine.[6]

-

Ligation: Finally, the nick in the DNA backbone is sealed by DNA ligase III in complex with its cofactor, X-ray repair cross-complementing protein 1 (XRCC1).[6]

The efficiency of this repair pathway is crucial for maintaining genomic integrity. Deficiencies in BER enzymes have been linked to an increased risk of cancer.[5]

8-OHdG as a Biomarker

The presence of 8-OHdG in cellular DNA, as well as its excised form in biofluids like urine and plasma, serves as a sensitive and reliable biomarker of systemic oxidative stress and DNA damage.[1][2] Elevated levels of 8-OHdG have been associated with a wide range of diseases.

Cancer

Numerous studies have demonstrated elevated levels of 8-OHdG in various cancerous tissues compared to corresponding normal tissues.[8][9] This is attributed to increased ROS production in tumor cells and/or a compromised DNA repair capacity.[4] High levels of 8-OHdG in tumor tissues or urine of cancer patients have been linked to poor prognosis in several types of cancer.[4]

Neurodegenerative Diseases

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. Increased levels of 8-OHdG have been found in the brains of patients with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[10][11][12] Urinary levels of 8-OHdG have also been shown to correlate with the progression of Parkinson's disease.[12]

Other Conditions

Elevated 8-OHdG levels have also been implicated in other conditions associated with oxidative stress, including:

-

Smoking-related pathologies: Smokers exhibit significantly higher levels of urinary 8-OHdG compared to non-smokers.[13][14][15]

-

Cardiovascular diseases [3]

-

Diabetes mellitus [4]

Quantitative Data on 8-OHdG Levels

The following table summarizes representative data on 8-OHdG levels in various human samples under different conditions. It is important to note that absolute values can vary between studies due to differences in analytical methods and population characteristics.

| Sample Type | Condition | 8-OHdG Level (Mean ± SD or Range) | Reference(s) |

| Colorectal Tissue | Adenocarcinoma | Higher than corresponding normal mucosa | [8] |

| Normal Mucosa | Lower than adenocarcinoma tissue | [8] | |

| Breast Tissue | Malignant | Not significantly different from non-cancerous tissue (HPLC-ECD) | [16] |

| Non-cancerous | - | [16] | |

| Brain Tissue (Frontal Cortex) | Alzheimer's Disease | ~2 molecules per 10⁵ deoxyguanosines (no significant difference with controls) | [10] |

| Healthy Controls | ~2 molecules per 10⁵ deoxyguanosines | [10] | |

| Urine | Smokers (male) | 7.75 ± 2.8 ng/mg creatinine | [13] |

| Non-smokers (male) | 7.36 ± 2.5 ng/mg creatinine | [13] | |

| Plasma | Pseudoexfoliation Glaucoma | Significantly increased compared to controls | [17] |

| Healthy Controls | Lower than pseudoexfoliation glaucoma patients | [17] | |

| Systemic Lupus Erythematosus (SLE) | Higher than healthy controls | [18] | |

| Healthy Controls | Lower than SLE patients | [18] | |

| Steroid-induced Osteonecrosis (SIONFH) | 368.33 ± 131.92 ng/ml | [19] | |

| Healthy Controls | 213.72 ± 80.15 ng/ml | [19] |

Experimental Protocols

Accurate and reliable quantification of 8-OHdG is crucial for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of 8-OHdG by Competitive ELISA

This protocol provides a general workflow for a competitive ELISA to measure 8-OHdG in biological samples. Specific details may vary depending on the commercial kit used.

1. Principle: This is a competitive immunoassay. 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

2. Materials:

-

8-OHdG ELISA kit (containing 8-OHdG-coated 96-well plate, 8-OHdG standard, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate solution, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Adjustable pipettes and tips

-

Deionized or distilled water

-

Vortex mixer

-

Absorbent paper

3. Sample Preparation:

-

Urine: Centrifuge to remove any sediment. Dilute with the assay buffer provided in the kit.

-

Plasma/Serum: Collect blood using appropriate anticoagulants (for plasma). Allow blood to clot (for serum). Centrifuge to separate plasma/serum. Dilute with the assay buffer.

-

Tissue Homogenates: Homogenize tissue in a suitable lysis buffer. Centrifuge to pellet cellular debris. Collect the supernatant for analysis.

4. Assay Procedure:

-

Bring all reagents to room temperature.

-

Prepare serial dilutions of the 8-OHdG standard to generate a standard curve.

-

Add a specific volume (e.g., 50 µL) of standards, samples, and blank (assay buffer) to the appropriate wells of the 8-OHdG-coated microplate.

-

Add the primary antibody to all wells except the blank.

-

Incubate the plate for a specified time and temperature (e.g., 1 hour at 37°C).

-

Wash the plate multiple times (e.g., 3-5 times) with the wash buffer to remove unbound reagents.

-

Add the HRP-conjugated secondary antibody to all wells.

-

Incubate the plate.

-

Wash the plate again.

-

Add the substrate solution to each well and incubate in the dark.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm on a microplate reader.

5. Data Analysis:

-

Calculate the average absorbance for each standard and sample.

-

Subtract the blank absorbance from all readings.

-

Plot a standard curve of absorbance versus the concentration of the 8-OHdG standards.

-

Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.

Figure 1: General workflow for a competitive ELISA for 8-OHdG quantification.

Quantification of 8-OHdG by HPLC-MS/MS

HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of 8-OHdG.

1. Principle: This method involves the separation of 8-OHdG from other DNA nucleosides using high-performance liquid chromatography (HPLC), followed by its detection and quantification using tandem mass spectrometry (MS/MS). An isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG) is used for accurate quantification.

2. Materials:

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column (e.g., C18 reverse-phase).

-

Mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

-

8-OHdG analytical standard.

-

Isotopically labeled 8-OHdG internal standard.

-

Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase).

-

Solid-phase extraction (SPE) cartridges for sample clean-up.

3. Sample Preparation:

-

DNA Extraction: Extract DNA from cells or tissues using a standard protocol.

-

DNA Digestion: Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).

-

Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the digested sample.

-

Sample Clean-up: Use SPE to remove interfering substances and enrich for the deoxynucleosides.

-

Reconstitution: Evaporate the eluate and reconstitute the sample in the initial mobile phase.

4. HPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto the HPLC system. Separate the deoxynucleosides using a suitable gradient elution program.

-

Mass Spectrometric Detection: Introduce the eluent into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 8-OHdG and the internal standard.

5. Data Analysis:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of 8-OHdG and a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of 8-OHdG in the samples by using the calibration curve.

Figure 2: General workflow for HPLC-MS/MS analysis of 8-OHdG.

Signaling Pathways

The formation and repair of 8-OHdG are not merely passive events of damage and correction. Recent evidence suggests that components of the BER pathway can actively participate in cellular signaling, linking DNA repair to broader cellular responses.

The Base Excision Repair Pathway

The BER pathway itself can be considered a linear signaling cascade initiated by the detection of a damaged base.

Figure 3: The Base Excision Repair (BER) pathway for 8-OHdG.

OGG1-Mediated Signaling

Beyond its role in initiating BER, OGG1 has been shown to act as a signaling molecule. Upon excising 8-oxoG, OGG1 can bind to the released base and this complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras and Rac1.[20][21][22] This activation can trigger downstream signaling cascades, such as the MAPK pathway, leading to changes in gene expression and cellular responses.[20] This represents a novel mechanism linking DNA damage repair to cellular signaling and redox homeostasis.[21]

Figure 4: OGG1-mediated signaling cascade upon 8-oxoG excision.

Conclusion

8-hydroxy-2'-deoxyguanosine is a critical molecule at the intersection of oxidative stress, DNA damage, and cellular signaling. Its role as a sensitive biomarker for a multitude of diseases provides a valuable tool for researchers and clinicians. The intricate cellular processes involved in its formation and repair, particularly the Base Excision Repair pathway, highlight the complex mechanisms that maintain genomic integrity. Furthermore, the emerging role of the DNA repair machinery in cellular signaling opens new avenues for understanding the cellular response to oxidative damage and for the development of novel therapeutic strategies. While the specific functions of 8-Hydroxymethylguanosine are still under investigation, the extensive knowledge of 8-OHdG provides a robust framework for future research into this and other related oxidized guanosine analogs.

References

- 1. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. Oxidative DNA damage estimated by plasma 8-hydroxydeoxyguanosine (8-OHdG): influence of 4, 4'-methylenebis (2-chloroaniline) exposure and smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]

- 4. Prognostic significance of 8-hydroxy-2′-deoxyguanosine in solid tumors: a meta-analysis [ouci.dntb.gov.ua]

- 5. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-hydroxy-2′-deoxyguanosine in colorectal adenocarcinoma – is it a result of oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diurnal Variation of 8-hydroxy-2’-deoxyguanosine in Continuous Time Series of Two Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8OHdG levels in brain do not indicate oxidative DNA damage in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Urinary 8-hydroxydeoxyguanosine levels as a biomarker for progression of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of an oxidative stress biomarker "urinary8-hydroxy-2'-deoxyguanosine," between smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Estimation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) concentration in the urine of cigarette smokers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8-hydroxydeoxyguanosine levels in DNA of human breast cancer are not significantly different from those of non-cancerous breast tissues by the HPLC-ECD method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Increased Plasma Levels of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) in Patients with Pseudoexfoliation Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased 8-hydroxy-2′-deoxyguanosine in plasma and decreased mRNA expression of human 8-oxoguanine DNA glycosylase 1, anti-oxidant enzymes, mitochondrial biogenesis-related proteins and glycolytic enzymes in leucocytes in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma 8-OHdG act as a biomarker for steroid-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Natural Occurrence of 8-Hydroxymethyl Guanosine in Tissues: A Technical Guide for Researchers

An in-depth exploration of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) as a key biomarker of oxidative stress, its prevalence in various biological tissues, and the methodologies for its detection and quantification.

Introduction

8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a product of oxidative DNA damage and a widely recognized biomarker for assessing the impact of oxidative stress on an organism.[1][2] The formation of this lesion occurs when reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA.[3] Its presence in tissues is of significant interest to researchers in various fields, including oncology, neurobiology, and toxicology, as it is implicated in the pathogenesis of numerous diseases and the aging process.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of 8-OHdG in tissues, detailed experimental protocols for its analysis, and insights into the relevant biological pathways.

Quantitative Levels of 8-OHdG in Tissues

The concentration of 8-OHdG can vary significantly between different tissues and under various physiological and pathological states. The following tables summarize quantitative data from various studies, providing a comparative look at the levels of this oxidative stress marker.

Table 1: 8-OHdG Levels in Human Tissues

| Tissue | Condition | 8-OHdG Level | Method of Detection |

| Frontal Cortex | Normal | Significantly higher than Corpus Callosum | ELISA |

| Corpus Callosum | Normal | Lower than Frontal Cortex | ELISA |

| Placenta | Normal (Third Trimester) | Median: 1.3 ng/g of tissue | LC-MS/MS |

| Leukocytes | Non-smokers | 15.3 ± 1.8 per 10^6 dG | Not Specified |

| Leukocytes | Smokers (>10 cigarettes/day) | 41.8 ± 17.1 per 10^6 dG | Not Specified |

| Leukocytes | Asbestosis Patients | 1.00 +/- 0.17/10^5 dG | Not Specified |

| Leukocytes | Hospital Control | 1.03 +/- 0.20/10^5 dG | Not Specified |

Table 2: 8-OHdG Levels in Animal Tissues

| Animal Model | Tissue | 8-OHdG Level | Method of Detection |

| Mouse | Brain, Liver, Spleen | 1.1 to 2.8 lesions/10^6 nucleosides | LC-MS/MS |

| Atlantic Salmon (Parr) | Gills | Median: 4.70 ng/g | UPLC-ESI-MS/MS |

| Atlantic Salmon (Parr) | Skin | Not specified | UPLC-ESI-MS/MS |

| Atlantic Salmon (Parr) | Dorsal Fin | Median: 12.0 ng/g | UPLC-ESI-MS/MS |

| Atlantic Salmon (Parr) | Liver | Median: <0.11 ng/g | UPLC-ESI-MS/MS |

Signaling Pathways and Biological Consequences

The presence of 8-OHdG in DNA is not a benign event. It is a mutagenic lesion that can lead to G:C to T:A transversions if not repaired before DNA replication.[4] This type of mutation is frequently observed in oncogenes and tumor suppressor genes, highlighting the role of oxidative stress in carcinogenesis.[6]

The primary defense mechanism against the accumulation of 8-OHdG is the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[7] OGG1 recognizes and excises the damaged 8-oxoguanine base, creating an apurinic/apyrimidinic (AP) site. Subsequent enzymes in the BER pathway then process this AP site to restore the correct DNA sequence.

Base Excision Repair Pathway for 8-OHdG.

Experimental Protocols

Accurate quantification of 8-OHdG is crucial for its use as a reliable biomarker. The following sections detail the key experimental methodologies.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the quantification of 8-OHdG.[8]

1. DNA Extraction:

-

Homogenize tissue samples in a lysis buffer.

-

Treat with proteinase K to digest proteins.

-

Extract DNA using phenol-chloroform or a commercial DNA isolation kit.

-

Precipitate DNA with ethanol (B145695) and resuspend in a suitable buffer.

2. DNA Hydrolysis:

-

Enzymatically digest the isolated DNA to nucleosides using nuclease P1 and alkaline phosphatase.

3. HPLC-ECD Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A buffer solution (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) with a small percentage of an organic solvent like methanol (B129727) or acetonitrile.

-

Electrochemical Detector: Set the potential to a level optimal for the oxidation of 8-OHdG (typically around +0.6 V).

-

Quantification: Compare the peak area of 8-OHdG in the sample to a standard curve generated with known concentrations of 8-OHdG. The amount of unmodified deoxyguanosine (dG) is also measured to normalize the 8-OHdG level, typically expressed as the number of 8-OHdG lesions per 105 or 106 dG.[9]

Workflow for HPLC-ECD analysis of 8-OHdG.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity, making it a gold standard for 8-OHdG analysis.[10]

1. Sample Preparation:

-

DNA extraction and enzymatic hydrolysis are performed as described for HPLC-ECD.

-

The use of an isotopically labeled internal standard (e.g., 15N5-8-OHdG) is crucial for accurate quantification.[11]

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Utilizes a reversed-phase column to separate 8-OHdG from other nucleosides.

-

Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of 8-OHdG) is selected and fragmented, and a specific product ion is detected. This provides a high degree of specificity.

-

Quantification: The ratio of the signal from the native 8-OHdG to the isotopically labeled internal standard is used for quantification against a standard curve.

Workflow for LC-MS/MS analysis of 8-OHdG.

Immunohistochemistry (IHC)

IHC allows for the visualization of 8-OHdG distribution within the tissue architecture.

1. Tissue Preparation:

-

Fix fresh tissues in a suitable fixative (e.g., 10% neutral buffered formalin or Bouin's solution).[12]

-

Dehydrate the tissue through a series of graded ethanol solutions and clear with xylene.[13]

-

Embed the tissue in paraffin (B1166041) wax.[13]

-

Cut thin sections (4-5 µm) and mount on slides.

2. Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.[9]

-

Rehydrate sections by passing them through decreasing concentrations of ethanol and finally into water.[9]

3. Antigen Retrieval:

-

This step is crucial to unmask the antigenic epitope. Heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) is commonly used.[12]

4. Staining:

-

Blocking: Incubate sections with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.[12]

-

Primary Antibody: Incubate with a specific monoclonal or polyclonal antibody against 8-OHdG.[12]

-

Secondary Antibody: Apply a biotinylated secondary antibody that recognizes the primary antibody.[12]

-

Detection: Use an avidin-biotin-enzyme complex (e.g., horseradish peroxidase or alkaline phosphatase) followed by a suitable chromogenic substrate (e.g., DAB or BCIP/NBT) to visualize the antibody binding.[12]

-

Counterstaining: Stain the nuclei with a counterstain like hematoxylin (B73222) to provide morphological context.

-

Dehydration and Mounting: Dehydrate the stained sections, clear in xylene, and mount with a permanent mounting medium.

Workflow for Immunohistochemical staining of 8-OHdG.

Conclusion

The natural occurrence of 8-hydroxymethyl guanosine (B1672433) in tissues serves as a critical indicator of oxidative stress and DNA damage. Its quantification provides valuable insights into the pathophysiology of a wide range of diseases and the aging process. The choice of analytical method depends on the specific research question, with HPLC-ECD and LC-MS/MS offering precise quantification and IHC providing valuable spatial information within the tissue context. A thorough understanding of these methodologies and the biological implications of 8-OHdG is essential for researchers and drug development professionals working to unravel the complexities of oxidative stress-related pathologies.

References

- 1. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. Involvement of oxidatively damaged DNA and repair in cancer development and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]

- 13. protocols.io [protocols.io]

An In-depth Technical Guide on the Formation of 8-Hydroxymethylguanosine from Guanosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct synthesis of 8-Hydroxymethylguanosine from the reaction of guanosine (B1672433) with formaldehyde (B43269) is not a readily achievable transformation. The inherent reactivity of the guanosine molecule favors the formation of adducts at the exocyclic N2-amino group. This technical guide provides a comprehensive overview of the challenges associated with direct C8-hydroxymethylation and outlines a more viable, multi-step synthetic pathway. This proposed route involves the strategic functionalization of the C8 position of guanosine, a critical modification in the development of novel therapeutic agents, including Toll-like receptor 7 (TLR7) agonists. This document details the experimental methodologies for key transformations, presents quantitative data in structured tables, and provides visual diagrams of the proposed synthetic workflow and relevant biological pathways.

Introduction: The Challenge of Direct C8-Hydroxymethylation

Guanosine, a fundamental building block of nucleic acids, possesses multiple nucleophilic sites susceptible to reaction with electrophiles like formaldehyde. However, the exocyclic N2-amino group is the most reactive site for adduct formation with formaldehyde, leading primarily to N2-hydroxymethylguanosine and subsequent derivatives. Direct electrophilic substitution at the C8 position of the purine (B94841) ring is challenging due to the electron-deficient nature of this carbon. Therefore, a direct one-pot synthesis of 8-Hydroxymethylguanosine from guanosine and formaldehyde is not a practical approach.

This guide focuses on a more strategic, multi-step synthesis to achieve the desired C8-hydroxymethyl functionality. The proposed pathway involves the introduction of a leaving group at the C8 position, followed by the introduction of a one-carbon functional group that can be subsequently reduced to the hydroxymethyl group.

Proposed Synthetic Pathway for 8-Hydroxymethylguanosine

A plausible and literature-supported pathway for the synthesis of 8-Hydroxymethylguanosine from guanosine involves three key stages:

-

Bromination of Guanosine at the C8 Position: Introduction of a bromine atom at the C8 position creates a versatile intermediate for subsequent cross-coupling reactions.

-

Formylation at the C8 Position: The C8-bromo-guanosine is converted to 8-formylguanosine. This can be achieved through a palladium-catalyzed formylation reaction or via a lithiation/formylation sequence on a protected guanosine derivative.

-

Reduction of the 8-Formyl Group: The final step involves the selective reduction of the formyl group to a hydroxymethyl group, yielding the target molecule, 8-Hydroxymethylguanosine.

The overall synthetic workflow is depicted below:

Detailed Experimental Protocols

Stage 1: Synthesis of 8-Bromoguanosine

Methodology: The bromination of guanosine at the C8 position is a well-established procedure.

-

Reaction: Guanosine is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine water, in a suitable solvent.

-

Reagents and Conditions:

-

Guanosine

-

N-Bromosuccinimide (NBS) or Bromine in an appropriate solvent (e.g., water, acetic acid, or DMF)

-

The reaction is typically carried out at room temperature or with gentle heating.

-

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.

Table 1: Representative Quantitative Data for Bromination of Guanosine

| Parameter | Value | Reference |

| Starting Material | Guanosine | [1] |

| Reagent | Saturated bromine water | [1] |

| Solvent | Sodium acetate (B1210297) buffer (pH 4.0) | [1] |

| Yield | 62% | [1] |

Stage 2: Synthesis of 8-Formylguanosine

Methodology: The introduction of a formyl group at the C8 position can be achieved through palladium-catalyzed reactions or via organometallic intermediates. A common approach involves the protection of the hydroxyl and amino groups of 8-bromoguanosine, followed by a metal-halogen exchange and reaction with a formylating agent. A more direct approach involves the lithiation of a protected guanosine derivative followed by formylation.[2]

-

Reaction (via Lithiation): A fully protected guanosine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), to effect lithiation at the C8 position. This is followed by quenching with a formylating agent like dimethylformamide (DMF).

-

Reagents and Conditions (Illustrative):

-

Protected 8-bromoguanosine (e.g., with TBDMS or acetyl groups)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

CO source (e.g., Mo(CO)6) and a reducing agent (e.g., Bu3SnH)

-

Alternatively, for a lithiation approach: Protected guanosine, LDA in THF at -78 °C, followed by DMF.[2]

-

-

Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically performed using column chromatography.

Table 2: Representative Yields for C8-Formylation of Purine Nucleosides

| Method | Formylating Agent | Yield | Reference |

| Lithiation | Methyl formate | Minor Product | [2] |

| Lithiation | DMF | High Yield | [2] |

Stage 3: Reduction of 8-Formylguanosine to 8-Hydroxymethylguanosine

Methodology: The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (B1222165) (NaBH4) is a mild and effective reducing agent for this transformation and is compatible with the purine ring system.[3]

-

Reaction: 8-Formylguanosine (with appropriate protection if necessary) is treated with sodium borohydride in a protic solvent.

-

Reagents and Conditions:

-

8-Formylguanosine

-

Sodium Borohydride (NaBH4)

-

Solvent: Methanol or Ethanol

-

The reaction is typically carried out at 0 °C to room temperature.

-

-

Work-up and Purification: The reaction is quenched with water or a weak acid, and the product is isolated. Purification can be achieved by recrystallization or chromatography.

Table 3: General Conditions for Sodium Borohydride Reduction of Aldehydes

| Parameter | Condition | Reference |

| Reducing Agent | Sodium Borohydride (NaBH4) | [3][4] |

| Solvent | Methanol, Ethanol | [3] |

| Temperature | 0 °C to room temperature | [3] |

| Work-up | Quenching with water or dilute acid | [4] |

Characterization of 8-Hydroxymethylguanosine

The synthesized 8-Hydroxymethylguanosine would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the hydroxymethyl group (a new singlet in 1H NMR and a new carbon signal in 13C NMR) and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: The presence of the hydroxyl group would be indicated by a broad absorption band in the IR spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum would be characteristic of a C8-substituted guanosine derivative.

Biological Significance and Potential Applications

C8-substituted guanosine analogs have garnered significant interest in drug development due to their potential as immunomodulatory agents. Several studies have shown that 8-substituted guanosines can act as agonists for Toll-like receptor 7 (TLR7).[5][6] Activation of TLR7 triggers an innate immune response, leading to the production of pro-inflammatory cytokines and type I interferons, which can have antiviral and antitumor effects.[7][8]

The synthesis of 8-Hydroxymethylguanosine provides a novel analog for exploring the structure-activity relationship of TLR7 agonists. The introduction of a hydroxymethyl group at the C8 position could influence the binding affinity and signaling activity at the receptor, potentially leading to the development of more potent and selective immunomodulators.

Conclusion

While the direct conversion of guanosine to 8-Hydroxymethylguanosine with formaldehyde is not a feasible synthetic route, this technical guide has outlined a robust, multi-step pathway for its synthesis. By leveraging well-established C8-functionalization chemistries, researchers can access this novel guanosine analog. The detailed experimental considerations and the highlighted biological significance of 8-substituted guanosines as TLR7 agonists provide a strong rationale for the synthesis and further investigation of 8-Hydroxymethylguanosine in the context of immunology and drug discovery. The methodologies and data presented herein serve as a valuable resource for scientists engaged in the design and synthesis of modified nucleosides for therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. invivogen.com [invivogen.com]

The Biological Significance of C8-Modified Guanosine Derivatives in DNA and RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine (B1672433), a fundamental nucleoside, is susceptible to modification at the C8 position, primarily through oxidative stress. These modifications give rise to several derivatives, including 8-hydroxymethylguanosine (B14031826), 8-hydroxyguanosine (B14389) (8-OHG), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). While 8-OHG and 8-OHdG are well-established biomarkers of oxidative damage to RNA and DNA, respectively, the specific functions of 8-hydroxymethylguanosine remain largely uncharacterized in the scientific literature. This guide provides a comprehensive overview of the known functions of these C8-modified guanosine derivatives in nucleic acids, with a primary focus on the extensively studied 8-hydroxyguanosine and 8-hydroxy-2'-deoxyguanosine. We will delve into their roles in mutagenesis and cellular signaling, present quantitative data on their occurrence, and provide detailed experimental protocols for their detection and analysis.

Nomenclature and Structure:

It is crucial to distinguish between these related compounds:

-

8-Hydroxymethylguanosine: Features a hydroxymethyl (-CH₂OH) group at the C8 position of the guanine (B1146940) base.

-

8-Hydroxyguanosine (8-OHG) or 8-Oxoguanosine: Possesses a hydroxyl (-OH) group at the C8 position and exists in a keto-enol tautomerism, with the 8-oxo form being predominant. It is found in RNA.

-

8-Hydroxy-2'-deoxyguanosine (8-OHdG) or 8-Oxo-2'-deoxyguanosine: The deoxyribose form of 8-OHG, found in DNA. Like 8-OHG, it exists in a keto-enol equilibrium.

Due to the limited specific data on 8-hydroxymethylguanosine, this guide will primarily focus on the well-documented roles of 8-OHG and 8-OHdG, while incorporating the available information on 8-hydroxymethylguanosine.

Function of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) in DNA

8-OHdG is one of the most common and mutagenic DNA lesions formed under conditions of oxidative stress.[1] Reactive oxygen species (ROS) attack the C8 position of guanine, leading to the formation of this adduct.[2]

Mutagenesis and Carcinogenesis:

The presence of 8-OHdG in DNA is highly mutagenic, primarily causing G:C to T:A transversion mutations during DNA replication.[1] This occurs because 8-OHdG can adopt a syn conformation, allowing it to mispair with adenine. If not repaired, this mispair will lead to a permanent mutation in the subsequent round of replication. The accumulation of such mutations is strongly associated with carcinogenesis.[3]

Role in DNA Repair and Demethylation:

The cell possesses repair mechanisms to counteract the deleterious effects of 8-OHdG, primarily through the Base Excision Repair (BER) pathway. The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises 8-OHdG from the DNA backbone.[4][5]

Interestingly, 8-OHdG also plays a role in the epigenetic regulation of gene expression through DNA demethylation. The Ten-Eleven Translocation (TET) enzymes, which are involved in the demethylation of 5-methylcytosine (B146107) (5mC), require the presence of 8-OHdG adjacent to the 5mC for efficient oxidation of the methyl group.[4] The BER enzyme OGG1 binds to the 8-OHdG lesion and recruits TET1, initiating the demethylation process.[4]

Function of 8-Hydroxyguanosine (8-OHG) in RNA

Similar to its DNA counterpart, 8-hydroxyguanosine (8-OHG) is a marker of oxidative damage in RNA.[6] The oxidation of RNA can have significant consequences for cellular function, including altered protein synthesis and dysregulation of RNA's various roles. The accumulation of 8-OHG in RNA has been associated with several diseases, including neurodegenerative disorders and cancer.[7]

Signaling Pathways Involving C8-Modified Guanosines

Recent research has uncovered roles for these modified nucleosides beyond simply being markers of damage, suggesting their involvement in cellular signaling pathways.

Inactivation of Rac1 by 8-OHdG:

The small GTPase Rac1 is a key regulator of NADPH oxidase and subsequent ROS production. Studies have shown that free 8-OHdG can act as an anti-inflammatory agent by inhibiting the activation of Rac1.[5][8] This leads to a reduction in oxidative stress, creating a negative feedback loop. A molecular docking study suggests that 8-OHdG stabilizes the Rac1-GEF (Guanine nucleotide exchange factor) complex, thereby preventing Rac1 activation.[5][8]

Figure 1: Proposed mechanism of Rac1 inactivation by free 8-OHdG.

DNA Demethylation Pathway Involving 8-OHdG:

As mentioned, 8-OHdG is a key player in the initiation of active DNA demethylation. This pathway highlights a direct link between oxidative DNA damage and epigenetic regulation.

Figure 2: Role of 8-OHdG in initiating active DNA demethylation.

Potential Role of 8-Hydroxymethylguanosine in TLR7 Signaling:

While specific data is lacking, 8-hydroxymethylguanosine is classified as a guanosine analog. Some guanosine analogs have been shown to possess immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7), leading to the production of type I interferons and antiviral effects.[9] This suggests a potential, yet unconfirmed, role for 8-hydroxymethylguanosine in innate immunity.

Figure 3: Potential TLR7 signaling by guanosine analogs.

Quantitative Data on 8-OHdG and 8-OHG

The levels of 8-OHdG in DNA and 8-OHG in RNA or urine are widely used as biomarkers of oxidative stress. The following tables summarize representative quantitative data from various studies.

Table 1: Levels of 8-OHdG in DNA

| Sample Type | Condition | 8-OHdG Level | Reference |

| Human Leukocytes | Non-smokers | 15.3 ± 1.8 per 10⁶ dG | [10] |

| Human Leukocytes | Smokers (>10 cigarettes/day) | 41.8 ± 17.1 per 10⁶ dG | [10] |

| Calf Thymus DNA | Control | 0.107 ± 0.024 pmol/µg DNA | [11] |

| Human Cells | H₂O₂ treated (100 µM) | 333 ± 17.5 pmol/µg DNA | [11] |

| Human Lymphocytes | Endogenous level | 1.57 ± 0.88 per 10⁶ dG | [12] |

Table 2: Levels of 8-OHG in Urine

| Sample Type | Condition | 8-OHG Level (nmol/mmol creatinine) | Reference |

| Human Urine | Healthy Volunteers | 1.33 ± 0.35 | [13] |

| Human Urine | Colorectal Cancer Patients | 1.91 ± 0.63 | [13] |

Experimental Protocols

Accurate and reliable quantification of 8-OHdG and 8-OHG is essential for their use as biomarkers. The following sections provide detailed methodologies for their detection.

Experimental Workflow for 8-OHdG/8-OHG Detection:

Figure 4: General workflow for 8-OHdG/8-OHG analysis.

Protocol 1: Detection of 8-OHdG in DNA by HPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of 8-OHdG.

1. DNA Isolation:

-

Extract DNA from cells or tissues using a commercial DNA isolation kit, following the manufacturer's instructions. It is crucial to minimize oxidative damage during this process by using antioxidants such as desferrioxamine.

2. Enzymatic Digestion:

-

Resuspend the DNA in a digestion buffer (e.g., 50 mM sodium phosphate, 200 mM MgCl₂, 1 mM desferrioxamine, pH 7.4).

-

Add a cocktail of enzymes including DNase I, phosphodiesterases I and II, and alkaline phosphatase.

-

Incubate overnight at 37°C to completely digest the DNA into individual nucleosides.

3. Sample Preparation:

-

Remove proteins from the digested sample, for example, by ultrafiltration.

-

The sample can be further purified and concentrated using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).

4. HPLC Separation:

-

Column: A reversed-phase C18 column (e.g., 25 cm x 2.1 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

5. Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for 8-OHdG and an internal standard (e.g., a stable isotope-labeled 8-OHdG).

-

Quantification: A calibration curve is generated using known concentrations of 8-OHdG standards. The amount of 8-OHdG in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Protocol 2: Detection of 8-OHdG by Competitive ELISA

ELISA provides a high-throughput alternative to HPLC-MS/MS, though it may have lower specificity.

1. Sample Preparation:

-

Prepare samples (e.g., digested DNA, urine, plasma) as required by the specific ELISA kit manufacturer's instructions. This may involve dilution of the sample.

2. Assay Procedure (General Steps):

-

Add standards and samples to the wells of a microplate pre-coated with 8-OHdG.

-

Add a primary antibody specific for 8-OHdG to each well. During incubation, the antibody will bind to either the 8-OHdG in the sample or the 8-OHdG coated on the plate.

-

Wash the plate to remove unbound antibody and sample components.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that will bind to the primary antibody.

-

Wash the plate again to remove the unbound secondary antibody.

-

Add a substrate that will be converted by the enzyme into a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

3. Data Analysis:

-

The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

-

A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

-

The concentration of 8-OHdG in the samples is determined by interpolating their absorbance values on the standard curve.

Conclusion and Future Directions

8-hydroxyguanosine and 8-hydroxy-2'-deoxyguanosine are critical molecules in the study of oxidative stress, mutagenesis, and disease. Their roles as biomarkers of DNA and RNA damage are well-established, and emerging evidence points to their active participation in cellular signaling pathways. The methodologies for their detection are robust and continue to be refined for greater sensitivity and accuracy.

In contrast, the biological function of 8-hydroxymethylguanosine remains an open area for investigation. While its structural similarity to other guanosine analogs suggests a potential role in modulating the immune system, dedicated studies are required to elucidate its specific functions in RNA and DNA. Future research should focus on developing analytical methods to detect and quantify 8-hydroxymethylguanosine in biological systems, exploring its potential formation and repair pathways, and investigating its impact on cellular processes. A deeper understanding of this and other modified nucleosides will undoubtedly provide valuable insights into the complex interplay between oxidative stress, nucleic acid integrity, and cellular regulation, with potential implications for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical synthesis of 8-hydroxyguanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]

- 5. Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyguanosine - Wikipedia [en.wikipedia.org]

- 7. Formation of 8-nitroguanosine in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A transition state analogue for an RNA-editing reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Preliminary Studies on the Toxicity of 8-Hydroxymethyl guanosine: A Technical Guide

Disclaimer: Direct experimental data on the toxicity of 8-Hydroxymethyl guanosine (B1672433) is limited in the current scientific literature. This guide provides a comprehensive overview based on preliminary studies of structurally related guanosine analogs and the well-documented toxicological profiles of oxidative DNA damage products, primarily 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), to infer potential toxicities and guide future research.

Introduction

8-Hydroxymethyl guanosine is a modified purine (B94841) nucleoside. While its biological roles and toxicological profile are not extensively characterized, its structural similarity to other oxidized guanine (B1146940) species, such as 8-hydroxyguanosine, suggests potential involvement in processes related to oxidative stress and DNA damage. Oxidative damage to nucleic acids can lead to mutations, genomic instability, and alterations in gene expression, contributing to the pathology of various diseases.[1] This document outlines the potential toxicological profile of this compound by examining the established knowledge of related compounds, details relevant experimental protocols for its assessment, and visualizes key signaling pathways likely to be involved in its mechanism of action.

Quantitative Toxicity Data of Guanosine Analogs

Due to the absence of specific IC50 values for this compound, this section summarizes the cytotoxicity of other relevant guanosine analogs to provide a comparative context for future studies.

| Compound/Analog | Cell Line | Assay Type | IC50 Value | Reference |

| YLS010 (6-Isopropyldithio-2′-deoxyguanosine analog) | T-ALL (T-lymphoblastic leukemia) | In vitro toxicity | More potent than Nelarabine | [2] |

| Buciclovir (B1194680) (BCV) | Various | Plaque formation inhibition (HSV-1) | Strain and cell type dependent | [3] |

| 3HM-HBG | Various | Plaque formation inhibition (HSV-1) | Strain and cell type dependent | [3] |

| (+/-)2HM-HBG | Various | Plaque formation inhibition (HSV-1) | Strain and cell type dependent | [3] |

| 2EN-HBG | Various | Plaque formation inhibition (HSV-1) | Strain and cell type dependent | [3] |

| 3',5'-cGMP | HuT-78 (T cell lymphoma) | Apoptosis/Anti-proliferation | > 50 µM | [4] |

| Guanosine | HuT-78 (T cell lymphoma) | Apoptosis/Anti-proliferation | > 50 µM | [4] |

Potential Mechanisms of Toxicity

The primary mechanism of toxicity for many guanosine analogs, particularly those resulting from oxidative damage, is through the induction of DNA damage and interference with normal DNA replication and transcription.

Genotoxicity: Modified guanosine bases can be incorporated into DNA, leading to mispairing with other bases during replication. For instance, the well-studied 8-oxodG can mispair with adenine, resulting in G:C to T:A transversion mutations.[5] This mutagenic potential is a significant contributor to carcinogenesis.[6]

Cytotoxicity: The accumulation of DNA damage can trigger cellular signaling pathways leading to cell cycle arrest, apoptosis (programmed cell death), or necrosis. Studies on compounds like O6-methylguanine have shown that DNA damage can induce apoptosis through the activation of caspase-9 and caspase-3, mediated by a decrease in the anti-apoptotic protein Bcl-2 and the release of cytochrome c from mitochondria.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicity of this compound.

1. Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

-

-

Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for 2-3 hours.

-

Extraction: Wash the cells and extract the dye from the lysosomes using a destain solution (e.g., 50% ethanol, 1% acetic acid).

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

-

2. Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess the mutagenic potential of a compound.

-

Preparation: Mix the test compound with a bacterial tester strain and a liver extract (S9 fraction) for metabolic activation.

-

Plating: Plate the mixture on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.

-

-

Micronucleus Test: This assay detects chromosomal damage by observing the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in cultured cells.

-

Cell Treatment: Treat cells with the test compound for a specified period.

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

-

3. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the compound and then harvest them.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

-

Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

-

Cell Lysis: Treat cells with the compound and then lyse them to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3, -8, or -9).

-

Signal Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.

-